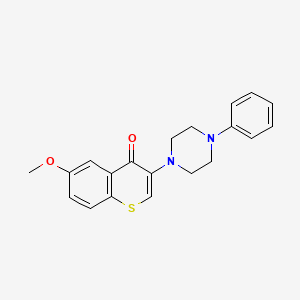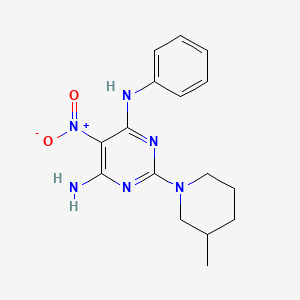
6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one is a synthetic compound that belongs to the class of thiochromenones. This compound is characterized by the presence of a methoxy group, a phenylpiperazine moiety, and a thiochromenone core. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one typically involves the following steps:
Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxythiobenzophenone derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction. This involves reacting the thiochromenone intermediate with 1-phenylpiperazine under appropriate conditions, such as in the presence of a suitable solvent like dimethylformamide (DMF) and a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The thiochromenone core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted thiochromenone derivatives
Scientific Research Applications
6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting significant antibacterial and antifungal activities.
Biological Studies: It has been studied for its potential to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, making it a candidate for anticancer research.
Chemical Biology: The compound has been used in molecular modeling and docking studies to investigate its interactions with biological targets such as oxidoreductase proteins.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule synthesis, which is crucial for cell division and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit angiogenesis can prevent tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 6-methoxy-3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline
Uniqueness
6-methoxy-3-(4-phenylpiperazin-1-yl)-4H-thiochromen-4-one is unique due to its thiochromenone core, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine moiety enhances its bioactivity, making it a promising candidate for drug development. Compared to similar compounds, it offers a unique combination of antimicrobial, anticancer, and molecular modeling applications.
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
6-methoxy-3-(4-phenylpiperazin-1-yl)thiochromen-4-one |
InChI |
InChI=1S/C20H20N2O2S/c1-24-16-7-8-19-17(13-16)20(23)18(14-25-19)22-11-9-21(10-12-22)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
XBTRHTLUVBCRTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC=C(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11257016.png)
![2-[[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide](/img/structure/B11257023.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11257035.png)
![5-((4-chlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11257036.png)
![1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B11257039.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11257054.png)
![3-(3,4-dimethoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11257060.png)
![8-[(3-methoxybenzyl)sulfanyl]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11257064.png)

![3-((2-morpholino-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11257071.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine](/img/structure/B11257079.png)
![1-methyl-2-oxo-N-(3-phenylpropyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11257082.png)
![3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11257089.png)
![7-(2-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257093.png)
